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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antihyperglycemic agent T-1095A with
other sodium-glucose cotransporter (SGLT) inhibitors. T-1095A, the active metabolite of the
prodrug T-1095, is a dual inhibitor of SGLT1 and SGLT2. This dual-inhibition mechanism
distinguishes it from the more recent and highly selective SGLT2 inhibitors. This document
summarizes key experimental data, outlines detailed experimental protocols, and visualizes
relevant biological pathways to offer an objective assessment of T-1095A's performance
against its alternatives.

Mechanism of Action: Dual Inhibition of SGLT1 and
SGLT2

T-1095 is an orally administered prodrug that is metabolized into its active form, T-1095A.[1][2]
[3][4] T-1095A exerts its antihyperglycemic effect by inhibiting two key sodium-glucose
cotransporters:

e SGLT2: Primarily located in the proximal renal tubules, SGLT2 is responsible for the
reabsorption of approximately 90% of the glucose filtered by the kidneys. Inhibition of SGLT2
by T-1095A leads to a significant increase in urinary glucose excretion, thereby lowering
blood glucose levels.[1][5]
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e SGLT1: Found in the small intestine and, to a lesser extent, in the kidneys, SGLT1 is
responsible for the absorption of glucose and galactose from the diet. Inhibition of intestinal
SGLT1 by T-1095A delays and reduces glucose absorption from the gut.

This dual mechanism of action, targeting both renal glucose reabsorption and intestinal glucose
absorption, is a key differentiator of T-1095A.

Mechanism of T-1095A Action

Comparative Efficacy of T-1095A and Selective
SGLT2 Inhibitors

While direct head-to-head clinical trials comparing T-1095A with modern selective SGLT2
inhibitors such as canagliflozin, dapagliflozin, and empagliflozin are not available, we can infer
a comparative profile based on their mechanisms and data from preclinical and clinical studies
of each drug class.

Table 1: Antihyperglycemic Effects of T-1095 in Animal Models
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Parameter

Animal Model

Treatment Details

Results

Blood Glucose

STZ-Induced Diabetic
Rats

Single oral dose of T-
1095 (30 and 100

mg/kg)

Markedly lowered

blood glucose levels.

[1](6]

Blood Glucose

STZ-Induced Diabetic
Rats

Single oral dose of T-
1095 (100 mg/kg)

Reduced fasting
plasma glucose from
~18 mM to <5.5 mM.

[6]

Urinary Glucose

Excretion

STZ-Induced Diabetic
Rats

Single oral dose of T-
1095 (30 and 100

mg/kg)

Concomitant increase
in urinary glucose

excretion.[1][6]

Glycemic Control

STZ-Induced Diabetic
Rats

Continuous
administration of T-
1095 (0.1% in diet) for
6 weeks

Improved

hyperglycemia.[1][6]

Glucose Tolerance

STZ-Induced Diabetic
Rats

Continuous
administration of T-
1095 (0.1% in diet) for

6 weeks

Improved glucose
tolerance and insulin

secretion.[1][6]

Table 2: Comparison of T-1095A with Selective SGLT2 Inhibitors

© 2025 BenchChem. All rights reserved.

3/9

Tech Support


https://www.revistagastroenterologiamexico.org/en-gastrointestinal-adverse-effects-old-new-articulo-S2255534X24001002
https://pubmed.ncbi.nlm.nih.gov/33395336/
https://pubmed.ncbi.nlm.nih.gov/33395336/
https://www.revistagastroenterologiamexico.org/en-gastrointestinal-adverse-effects-old-new-articulo-S2255534X24001002
https://pubmed.ncbi.nlm.nih.gov/33395336/
https://www.revistagastroenterologiamexico.org/en-gastrointestinal-adverse-effects-old-new-articulo-S2255534X24001002
https://pubmed.ncbi.nlm.nih.gov/33395336/
https://www.revistagastroenterologiamexico.org/en-gastrointestinal-adverse-effects-old-new-articulo-S2255534X24001002
https://pubmed.ncbi.nlm.nih.gov/33395336/
https://www.benchchem.com/product/b1681200?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Feature

T-1095A (Dual
SGLT1/SGLT2 Inhibitor)

Selective SGLT2 Inhibitors
(e.g., Canagliflozin,
Dapagliflozin,
Empagliflozin)

Primary Mechanism

Inhibition of renal glucose
reabsorption (SGLT2) and
intestinal glucose absorption
(SGLT1).

Primarily inhibition of renal

glucose reabsorption (SGLT2).

HbAlc Reduction

Preclinical data suggests
significant reductions. Lack of
extensive clinical trial data

prevents direct comparison.

Clinically proven to reduce
HbAlc by approximately 0.5%
to 1.5%, depending on

baseline HbAlc and dosage.

[317]

Blood Pressure

Preclinical data suggests

potential for reduction.

Clinically proven to cause a
modest reduction in systolic

and diastolic blood pressure.

Body Weight

Preclinical data suggests

potential for weight reduction.

Clinically proven to lead to

modest weight loss.

Gastrointestinal Side Effects

Higher potential for
gastrointestinal side effects
(e.g., diarrhea, flatulence) due
to SGLT1 inhibition in the gut.

Lower incidence of
gastrointestinal side effects

compared to dual inhibitors.

Genitourinary Infections

Increased risk of genital and
urinary tract infections due to

glucosuria.

Increased risk of genital and

urinary tract infections.

Experimental Protocols

The validation of T-1095A's antihyperglycemic effects has been predominantly conducted in
preclinical animal models of diabetes. A standard and widely used model is the streptozotocin
(STZ)-induced diabetic rat.

Induction of Diabetes in Rats using Streptozotocin (STZ)
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Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least
one week prior to the experiment.

Fasting: Rats are fasted overnight (12-16 hours) before STZ administration.

STZ Preparation: STZ is dissolved in a cold citrate buffer (0.1 M, pH 4.5) immediately before
injection to prevent degradation.

Induction: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65
mg/kg body weight) is administered.

Hyperglycemia Confirmation: Blood glucose levels are monitored from the tail vein. Diabetes
is typically confirmed 48-72 hours after STZ injection, with fasting blood glucose levels
exceeding 250 mg/dL (or 13.9 mmol/L).
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Experimental Setup

(Select Male Sprague-Dawley Rats)

(Acclimatize for 1 Week)

i Diabetes Induction

(Fast overnight (12-16h)) (Prepare STZ in Citrate Buffer (pH 4.5))

\I(n—j:ct STZ (40-65 mg/kg, i.p.))

Confirmation & Grouping

Monitor Blood Glucose after 48-72h

l

(Confirm Hyperglycemia (>250 mg/dL)

l

(Group Diabetic Animals for StUdD

Click to download full resolution via product page
Workflow for STZ-Induced Diabetes

Evaluation of Antihyperglycemic Effects
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e Drug Administration: T-1095 is administered orally (p.0.) via gavage at various doses (e.g., 3,
10, 30, 100 mg/kg). A vehicle control group receives the same volume of the vehicle (e.qg.,
0.5% carboxymethyl cellulose).

e Blood Glucose Monitoring: Blood samples are collected from the tail vein at specified time
points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration to determine the time-
course of blood glucose changes.

o Urinary Glucose Excretion: Rats are housed in metabolic cages to collect urine over a 24-
hour period. The total volume of urine is measured, and the glucose concentration is
determined to calculate the total amount of glucose excreted.

e Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood sample is
taken. The rats are then administered an oral glucose load (e.g., 2 g/kg body weight). T-1095
or vehicle is administered 30 minutes prior to the glucose load. Blood glucose levels are then
measured at various intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose
challenge.

o HbAlc Measurement: For chronic studies, blood samples are collected at the beginning and
end of the treatment period to measure the percentage of glycated hemoglobin (HbAlc),
which reflects the average blood glucose levels over the preceding 2-3 months.

Conclusion

T-1095A demonstrates potent antihyperglycemic effects in preclinical models of diabetes,
primarily by inducing glucosuria through the inhibition of renal SGLT2 and secondarily by
delaying intestinal glucose absorption via SGLT1 inhibition. This dual mechanism of action is
unigue compared to the highly selective SGLT2 inhibitors that have since been developed and
are now widely used in clinical practice.

The lack of selectivity for SGLT2 over SGLT1 is a critical point of differentiation. While
potentially offering an additional mode of glucose control, the inhibition of intestinal SGLT1 is
also associated with a higher likelihood of gastrointestinal side effects. The selective SGLT2
inhibitors were developed to minimize these off-target effects while retaining the primary benefit
of renal glucose excretion.
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For researchers and drug development professionals, T-1095A serves as an important
pharmacological tool and a foundational molecule in the history of SGLT inhibition.
Understanding its dual-inhibitory profile and comparing it to the more selective agents provides
valuable insights into the structure-activity relationships and the therapeutic trade-offs in
targeting sodium-glucose cotransporters for the management of hyperglycemia. Further
research, including direct comparative studies, would be necessary to fully elucidate the
relative efficacy and safety profile of T-1095A against the current standard of care in SGLT2
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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